molecular formula C12H17ClN2 B2458455 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine CAS No. 414876-38-3

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine

Cat. No.: B2458455
CAS No.: 414876-38-3
M. Wt: 224.73
InChI Key: VGVGYIHPXCKJOQ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine is a chemical compound of significant interest in medicinal and organic chemistry research. It features a piperazine ring, a privileged scaffold in drug discovery, substituted with a 4-chlorobenzyl group at one nitrogen and a methyl group at the other. This structure makes it a versatile intermediate or building block for the synthesis of more complex molecules. Researchers utilize this compound in the design and development of novel bioactive agents. Piperazine derivatives are widely explored for their pharmacological properties, and the presence of the chlorophenyl moiety can contribute to specific target binding interactions. The compound is provided as a high-purity material to ensure consistency and reliability in experimental outcomes. It is intended for laboratory research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVGYIHPXCKJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antihistamine Development

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine serves as an important intermediate in the synthesis of the antihistamine levocetirizine. Levocetirizine is widely used for the treatment of allergic rhinitis and other allergic conditions. The compound's structure facilitates the production of levocetirizine, which is known for its effectiveness in alleviating allergy symptoms .

Key Properties:

  • Molecular Formula: C12H16ClN
  • Molecular Weight: 215.72 g/mol

Anticancer Research

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in colon and breast cancer models .

Case Study:
A study demonstrated that modifications to piperazine derivatives enhanced their anticancer properties, leading to significant apoptosis in cancer cells. This suggests that this compound could be a candidate for further exploration in anticancer drug development .

Neuropharmacological Potential

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds containing piperazine rings are known for their interactions with neurotransmitter systems, particularly serotonin receptors, which are crucial in managing anxiety and depression.

Research Insights:

  • Studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects, making them relevant for neuropharmacological research .
  • The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's .

Enzyme Inhibition

Research indicates that this compound may possess enzyme inhibitory properties. For example, related piperazine compounds have shown significant inhibition against AChE and urease enzymes.

CompoundEnzyme TargetIC50 Value (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001

These findings suggest that further investigations into this compound could reveal additional therapeutic applications .

Antibacterial Activity

The antibacterial efficacy of piperazine derivatives has been documented, indicating potential applications as antibacterial agents against various strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong

This underscores the versatility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its biological activity and chemical reactivity.

    4-Methylpiperazine: Lacks the 4-chlorobenzyl group, resulting in different chemical properties and applications.

    1-(4-Methylbenzyl)-4-methylpiperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-[(4-Chlorophenyl)methyl]-4-methylpiperazine is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H16ClN2\text{C}_{12}\text{H}_{16}\text{ClN}_2

The presence of the chlorophenyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes.

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. It has been shown to exhibit affinity for:

  • Dopamine Receptors : Modulating dopaminergic pathways, which is significant in treating psychiatric disorders.
  • Serotonin Receptors : Influencing serotonergic signaling, potentially aiding in mood regulation and anxiety disorders.
  • Adrenergic Receptors : Affecting cardiovascular responses and central nervous system (CNS) stimulation or depression depending on dosage.

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, possess significant antibacterial and antifungal properties. For instance, studies have demonstrated:

  • Bacterial Inhibition : Effective against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Demonstrated activity against common fungal pathogens like Candida albicans .

Antitumor Activity

The compound has shown promise in anticancer research. It has been evaluated for its effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)11.0
MCF-7 (breast cancer)2.29
A549 (lung cancer)5.0

These findings suggest potential applications in cancer therapy, particularly in targeting specific tumor types.

Neuropharmacological Effects

The compound's interaction with CNS receptors suggests potential applications in treating neuropsychiatric disorders. Its dual action as a stimulant or depressant based on dosage levels has been documented . This property could be leveraged in developing treatments for conditions such as depression and anxiety.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Antidepressant Activity : A study demonstrated that this compound could reduce depressive-like behaviors in animal models, indicating its potential as an antidepressant .
  • Anticancer Research : In vitro studies showed that treatment with the compound resulted in significant apoptosis in cancer cell lines, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .
  • Antimicrobial Efficacy : Clinical evaluations reported that formulations containing this compound significantly reduced bacterial load in infected models compared to controls .

Q & A

Q. What are the established synthetic routes for 1-[(4-Chlorophenyl)methyl]-4-methylpiperazine?

The synthesis typically involves alkylation of a piperazine core. A common method includes reacting 4-chlorobenzyl chloride with 4-methylpiperazine under alkaline conditions (e.g., using NaHCO₃ or K₂CO₃ as a base) in a polar aprotic solvent like acetonitrile or DMF. Post-reaction, the product is purified via crystallization or column chromatography. For example, describes analogous piperazine derivatives synthesized via nucleophilic substitution, while highlights the use of DCM and diisopropylethylamine for coupling reactions .

Key Steps :

  • Alkylation of piperazine with 4-chlorobenzyl chloride.
  • Methylation (if starting from unsubstituted piperazine).
  • Purification via solvent recrystallization or chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of the 4-chlorophenyl and methylpiperazine signals. For example, reports δ 3.82 (CH₂ of piperazine) and δ 7.32 (aromatic protons) in ¹H NMR for a related compound. Mass spectrometry (MS) confirms molecular weight (e.g., expected m/z ~250.75 for C₁₂H₁₅ClN₂), while IR spectroscopy identifies functional groups like C-Cl stretches (~700 cm⁻¹) .

Typical Data :

TechniqueKey Signals
¹H NMRδ 2.3–2.5 (piperazine CH₂), δ 3.6–3.8 (N-CH₂-Ar), δ 7.2–7.4 (aromatic H)
MS[M+H]⁺ peak at m/z 250.75

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.
  • Temperature control : Reactions at 60–80°C balance reactivity and side-product formation ().
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Stoichiometry : A 1.2:1 molar ratio of 4-chlorobenzyl chloride to piperazine minimizes unreacted starting material. demonstrates similar optimizations for benzylpiperazine derivatives, achieving ~50–70% yields via controlled reagent addition .

Q. What explains contradictory bioactivity data among piperazine derivatives in enzyme inhibition studies?

Discrepancies arise from structural variations impacting receptor binding. For example:

  • Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂ in ) enhances π-π stacking in enzyme active sites, while bulky groups (e.g., cyclohexyl in ) reduce affinity.
  • Stereochemistry : Enantiomers (e.g., ’s (R)-isomer) show differing inhibitory potencies due to chiral recognition in enzymes.
  • Assay conditions : Variations in pH or co-solvents (e.g., DMSO) alter compound solubility and activity (). Systematic SAR studies, as in , resolve these contradictions by isolating variables .

Q. How does the methyl group on the piperazine ring influence biological activity?

The methyl group modulates:

  • Lipophilicity : Increased logP enhances membrane permeability (e.g., ’s benzylmorpholine analogs).
  • Conformational rigidity : Restricts piperazine ring puckering, optimizing interactions with hydrophobic enzyme pockets.
  • Metabolic stability : Methylation reduces oxidative metabolism, prolonging half-life (). Comparative studies in show that replacing methyl with bulkier groups (e.g., benzyl) can either enhance or diminish activity, depending on the target .

Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s reactivity and stability?

Use density functional theory (DFT) for reactivity analysis (e.g., Fukui indices for nucleophilic/electrophilic sites). Tools like ACD/Labs predict physicochemical properties (e.g., logP = ~2.5, solubility ~0.24 g/L), while molecular docking (AutoDock Vina) models interactions with targets like HIF prolyl-hydroxylase ( ). ’s PubChem data (e.g., TPSA = 15.3 Ų) informs bioavailability predictions .

Data Contradiction Analysis

Q. Why do some studies report strong antimicrobial activity for similar piperazines, while others show weak effects?

Divergent results stem from:

  • Test strains : Gram-negative bacteria (e.g., E. coli) may resist piperazines due to efflux pumps, unlike Gram-positive strains ().
  • Substituent positioning : Meta-substituted derivatives () show better penetration than para-substituted analogs.
  • Concentration thresholds : Bioactivity often requires μM-mM ranges; suboptimal dosing in assays leads to false negatives ( ). Standardized protocols (e.g., CLSI guidelines) mitigate these issues .

Structural Insights

Q. How does the 4-chlorophenyl group contribute to the compound’s pharmacological profile?

The 4-chlorophenyl moiety:

  • Enhances electrophilic character , facilitating covalent binding to cysteine residues in enzymes.
  • Increases metabolic stability by resisting oxidative degradation ().
  • Modulates selectivity for targets like serotonin receptors (5-HT) or carbonic anhydrases ( ). Comparative studies in highlight its role in meclizine’s antiemetic activity via histamine receptor modulation .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Piperazine Derivatives

DerivativeTargetIC₅₀ (μM)Key Structural FeatureReference
1-[(4-Nitrophenyl)methyl]hCA II0.89-NO₂ group
1-(2-Fluorophenyl)5-HT2A12.3-F ortho substitution
1-[(4-Chlorophenyl)methyl]HIF-PH3.2-Cl para position

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